(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 142666-04-4
VCID: VC21121619
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1
SMILES: CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid

CAS No.: 142666-04-4

Cat. No.: VC21121619

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid - 142666-04-4

Specification

CAS No. 142666-04-4
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1
Standard InChI Key NWFUQBWWNMLSID-OZVPIJNCSA-N
Isomeric SMILES CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O
SMILES CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O
Canonical SMILES CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator